N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
CAS No.: 349618-30-0
Cat. No.: VC6932270
Molecular Formula: C17H16N2O5S2
Molecular Weight: 392.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349618-30-0 |
|---|---|
| Molecular Formula | C17H16N2O5S2 |
| Molecular Weight | 392.44 |
| IUPAC Name | 3,5-dimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H16N2O5S2/c1-23-11-6-10(7-12(8-11)24-2)16(20)19-17-18-14-5-4-13(26(3,21)22)9-15(14)25-17/h4-9H,1-3H3,(H,18,19,20) |
| Standard InChI Key | KRLYUXNVUKKXJP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)OC |
Introduction
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound belonging to the benzothiazole family. It features a benzothiazole ring, a methanesulfonyl group, and a dimethoxybenzamide moiety, contributing to its structural complexity and potential biological activities. This compound is of interest in medicinal chemistry due to its diverse functional groups, which enable interactions with biological targets and contribute to its reactivity and biological activity.
Synthesis Methods
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:
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Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
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Introduction of the Methanesulfonyl Group: Sulfonation reactions using methylsulfonyl chloride are common methods for introducing this group.
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Coupling with Dimethoxybenzamide: The final step involves coupling the benzothiazole derivative with a dimethoxybenzamide moiety using appropriate coupling agents.
Biological Activities and Applications
Benzothiazole derivatives, including N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, are known for their diverse biological activities. These compounds have been explored for their antimicrobial and anticancer properties, making them significant in pharmaceutical research and development.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential to inhibit microbial growth |
| Anticancer Activity | Potential to inhibit cancer cell proliferation |
| Other Applications | Potential use in medicinal chemistry for various diseases |
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